molecular formula C8H10O4 B14694708 Octa-2,6-dienedioic acid CAS No. 24816-23-7

Octa-2,6-dienedioic acid

Cat. No.: B14694708
CAS No.: 24816-23-7
M. Wt: 170.16 g/mol
InChI Key: HLEWRNFSHDSFFF-UHFFFAOYSA-N
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Description

Octa-2,6-dienedioic acid is an organic compound belonging to the class of medium-chain fatty acids. It is characterized by an aliphatic tail containing between 4 and 12 carbon atoms. This compound is weakly acidic, based on its pKa . Its structure includes two double bonds located at the 2nd and 6th positions of the carbon chain, making it a dienedioic acid.

Chemical Reactions Analysis

Types of Reactions: Octa-2,6-dienedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.

    Substitution: The double bonds in this compound make it susceptible to substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NH₃) can be used under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes.

Mechanism of Action

The mechanism by which octa-2,6-dienedioic acid exerts its effects involves the Heck-decarboxylate coupling procedure. The carboxylic group acts as a directing group, promoting the reaction and controlling regioselectivity . This mechanism allows for the efficient construction of diene scaffolds, which are crucial in the synthesis of various complex molecules.

Comparison with Similar Compounds

Octa-2,6-dienedioic acid can be compared with other similar compounds, such as:

  • Bis-trimethylsilylbutadiene
  • Diene silanols
  • Diene–methyliminodiacetic acid (MIDA) boronate
  • Cyclobutenes

These compounds also serve as diene building blocks in synthetic chemistry. this compound is unique due to its environmentally friendly nature and broad substrate scope .

Properties

CAS No.

24816-23-7

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

octa-2,6-dienedioic acid

InChI

InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6-8(11)12/h3-6H,1-2H2,(H,9,10)(H,11,12)

InChI Key

HLEWRNFSHDSFFF-UHFFFAOYSA-N

Canonical SMILES

C(CC=CC(=O)O)C=CC(=O)O

Origin of Product

United States

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